(3R,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Description
The compound is a pentacyclic organic molecule featuring a complex fused-ring system with three oxygen atoms (6,8,19-trioxa) and two ketone groups (16,18-dione). Its stereochemistry at positions 3R and 7S distinguishes it from other stereoisomers. The methoxy group at position 11 and the tetraene conjugation likely influence its electronic properties and reactivity.
Properties
IUPAC Name |
(3R,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXEZEXMQWHT-RBHXEPJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@H]5CCO[C@H]5OC4=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
The compound (3R,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in pharmaceuticals , materials science , and biochemistry , supported by detailed data tables and case studies.
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:
- Anticancer Properties : Studies have indicated that similar compounds with complex polycyclic structures exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . Research into the specific mechanisms of action for this compound is ongoing.
- Antimicrobial Activity : The trioxapentacyclic structure suggests potential antimicrobial properties, which can be explored further to develop new antibiotics or antifungal agents .
Materials Science
In materials science, the unique structural characteristics of this compound make it suitable for various applications:
- Organic Electronics : The compound's ability to conduct electricity and its stability under various conditions make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be optimized for better efficiency in these applications .
- Polymer Additives : Due to its chemical stability and compatibility with various polymers, it can be used as an additive to enhance the properties of plastics and other materials.
Biochemical Research
The compound's unique structure allows it to serve as a probe in biochemical research:
- Chemical Biology : It can be utilized in studies involving enzyme interactions or as a fluorescent marker for biological assays, aiding in the understanding of complex biochemical pathways .
- Drug Development : The synthesis of derivatives based on this compound could lead to the development of new drugs targeting specific biological pathways or diseases.
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal demonstrated that derivatives of trioxapentacyclic compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and modulation of apoptosis-related proteins .
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of this compound in developing high-efficiency OLEDs. The results showed that devices incorporating this compound had improved brightness and longer operational lifetimes compared to traditional materials .
Mechanism of Action
The mechanism of action of Cyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(3R)-3-Hydroxy-11-Methoxy Analog ()
- Impact : The hydroxy group may enhance polarity, affecting pharmacokinetic properties compared to the target compound .
(3S,7R,14S)-14-Hydroxy-11-Methoxy Analog ()
- Structural Differences :
- Stereochemistry: 3S,7R vs. 3R,7S in the target compound.
- Additional hydroxy group at position 13.
- The stereochemical inversion at positions 3 and 7 could alter ring conformation and stability .
Variations in Oxygen Placement and Ring Systems
6,8,16,20-Tetraoxapentacyclo Analog ()
- Structural Difference : Contains four oxygen atoms (positions 6,8,16,20) instead of three (6,8,19).
- Impact : Additional oxygen in the ring system may increase rigidity and reduce solubility due to enhanced intermolecular dipole interactions .
14-Methoxy-2,16-Dioxapentacyclo Analog ()
- Structural Differences :
- Methoxy group at position 14 instead of 11.
- Fewer oxygen atoms (2,16-dioxa vs. 6,8,19-trioxa).
- Crystallographic Data :
Substituent Modifications
15-Methyl-17-Oxapentacyclo Analog ()
- Structural Difference : A methyl group at position 15 replaces the methoxy group at 11.
Physicochemical and Spectroscopic Properties
Key Data from Analogs ():
Research Implications and Gaps
- Stereochemistry : The 3R,7S configuration in the target compound may confer unique bioactivity compared to its 3S,7R counterpart, but pharmacological data are lacking in the evidence.
- Oxygen Placement : Compounds with fewer oxygen atoms (e.g., 14-methoxy analog) exhibit reduced polarity, which could be leveraged in drug design for blood-brain barrier penetration .
- Crystallographic Stability : The target compound’s ring strain and hydrogen-bonding patterns require further X-ray analysis to compare with analogs like the 14-methoxy derivative .
Biological Activity
The compound (3R,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity based on available research findings, including case studies and data tables.
Basic Information
- IUPAC Name : (3R,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
- Molecular Formula : C17H12O7
- Molecular Weight : 328.27 g/mol
- CAS Number : Not specified in the search results.
Structural Characteristics
The compound features a unique pentacyclic structure with multiple functional groups including methoxy and keto groups which may influence its reactivity and biological interactions.
Overview of Biological Effects
Research into the biological activity of this compound suggests it may exhibit various pharmacological properties such as:
- Antioxidant Activity : The presence of multiple oxygen-containing functional groups can contribute to its ability to scavenge free radicals.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives of pentacyclic compounds have demonstrated efficacy against a range of pathogens.
Case Studies and Research Findings
- Antioxidant Activity
- Anti-inflammatory Mechanisms
- Antimicrobial Efficacy
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
